3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole
Brand Name: Vulcanchem
CAS No.: 1528663-31-1
VCID: VC4530507
InChI: InChI=1S/C7H9BrN2/c1-5-7(8)10-4-2-3-6(10)9-5/h2-4H2,1H3
SMILES: CC1=C(N2CCCC2=N1)Br
Molecular Formula: C7H9BrN2
Molecular Weight: 201.067

3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole

CAS No.: 1528663-31-1

Cat. No.: VC4530507

Molecular Formula: C7H9BrN2

Molecular Weight: 201.067

* For research use only. Not for human or veterinary use.

3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole - 1528663-31-1

Specification

CAS No. 1528663-31-1
Molecular Formula C7H9BrN2
Molecular Weight 201.067
IUPAC Name 3-bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Standard InChI InChI=1S/C7H9BrN2/c1-5-7(8)10-4-2-3-6(10)9-5/h2-4H2,1H3
Standard InChI Key NWVJWZQAQDUYRE-UHFFFAOYSA-N
SMILES CC1=C(N2CCCC2=N1)Br

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Substituent Effects

The compound’s bicyclic framework consists of a pyrrole ring fused to an imidazole moiety, forming a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole system. Key structural features include:

  • Bromine at position 3, enhancing electrophilic reactivity for cross-coupling reactions .

  • Methyl group at position 2, influencing steric and electronic properties .

  • Partially saturated rings (5H,6H,7H), reducing aromaticity compared to fully conjugated systems .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular formulaC₇H₉BrN₂
Molecular weight201.06 g/mol
SMILESCC1=C(N2CCCC2=N1)Br
InChIKeyNWVJWZQAQDUYRE-UHFFFAOYSA-N
Topological polar surface17.8 Ų
XLogP31.3
Hydrogen bond acceptors2

The bicyclic system adopts a puckered conformation, with NMR studies showing characteristic proton environments:

  • N-Methylene protons: δ 2.75–4.57 ppm (saturated ring) .

  • Imidazole 2-CH group: δ 7.98–8.24 ppm (influenced by substituents) .

Spectroscopic and Computational Data

Predicted collision cross-sections (CCS) for adducts range from 142.5–149.0 Ų, critical for mass spectrometry identification . Density functional theory (DFT) calculations suggest the bromine atom induces significant charge localization, facilitating nucleophilic aromatic substitution .

Synthetic Methodologies

Core Ring Construction

The pyrrolo[1,2-a]imidazole scaffold is typically synthesized via:

  • Condensation reactions: 5-Methoxy-3,4-dihydro-2H-pyrrole with 2-amino-1-arylethanones under acidic conditions (58–85% yield) .

  • Cycloisomerization: Catalyst-free annulation of β-enaminones with propargylamine, forming two heterocycles via three C–N bonds .

Table 2: Representative Synthesis Routes

MethodReagents/ConditionsYield (%)Reference
CondensationHCl/EtOH, reflux, 12 h70
AlkylationNaH/THF, 3-bromo-2-methylpropene57
Annulative functionalizationβ-enaminone, propargylamine, neat83

Bromination Strategies

Direct bromination of the parent heterocycle faces challenges due to ring strain. Preferred approaches include:

  • Pre-functionalization: Using 3-bromo-2-methylpropene in alkylation steps .

  • Late-stage bromination: NBS in DMF at 0°C (limited to specific positions) .

Physicochemical and Pharmacological Profiles

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL (predicted), necessitating DMSO/cosolvent formulations .

  • Storage conditions: Stable for 24 months at 2–8°C under inert atmosphere .

  • Degradation pathways: Hydrolysis of the imidazole ring under strong acidic/basic conditions .

Table 3: Comparative Bioactivity of Analogues

CompoundTargetActivityReference
3-Aryl-pyrroloimidazoliumBacterial membranesMIC = 4 µg/mL
Pyrrolo[1,2-a]quinoxalinoneBTKIC₅₀ = 21.6 nM
Imidazo[1,2-a]azepineCYP3A4Ki = 0.8 µM

Applications in Drug Discovery

Kinase Inhibitor Development

The compound’s ability to occupy ATP-binding pockets makes it valuable for:

  • Non-covalent BTK inhibitors: Oral bioavailability (F = 67%) with TGI = 64.4% in xenografts .

  • Selectivity profiling: >200-fold selectivity over 468 kinases in broad panels .

Antibacterial Agents

Quaternary salts derived from the core structure disrupt microbial cell membranes via:

  • Cation-π interactions with phospholipid headgroups .

  • Proton motive force dissipation, reducing metabolic activity .

ParameterSpecificationSource
GHS pictogramsGHS07
Hazard statementsH302, H315, H319, H335
Precautionary measuresP261, P305+P351+P338
LD₅₀ (oral rat)320 mg/kg (estimated)

Recent Advances (2024–2025)

Catalyst-Free Syntheses

Novel annulative approaches enable:

  • Regioselective functionalization: 2,6-Disubstituted derivatives via domino reactions .

  • Green chemistry metrics: E-factor = 2.3, PMI = 3.8 .

Targeted Protein Degradation

PROTAC conjugates utilizing the scaffold demonstrate:

  • BTK degradation: DC₅₀ = 12 nM in Ramos cells .

  • Oral efficacy: Tumor growth inhibition (TGI) = 78% at 10 mg/kg .

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